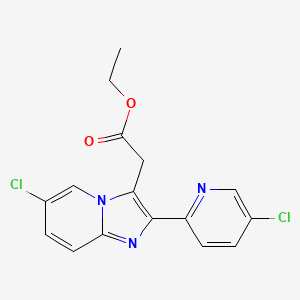
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (+-)-, monosulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzeneacetonitrile core, followed by the introduction of the 3,4-dimethoxy and 3,4-dichlorophenyl groups. The final step involves the addition of the monosulfamate group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may involve the use of catalysts to enhance reaction efficiency and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Benzeneacetonitrile derivatives: Compounds with similar core structures but different substituents.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic ring substitutions.
Monosulfamate derivatives: Compounds with similar sulfamate groups but different core structures.
Uniqueness
Benzeneacetonitrile, alpha-(3-((2-(3,4-dichlorophenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, (±)-, monosulfamate is unique due to its specific combination of functional groups and stereochemistry
属性
CAS 编号 |
112704-11-7 |
|---|---|
分子式 |
C25H35Cl2N3O5S |
分子量 |
560.5 g/mol |
IUPAC 名称 |
5-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;sulfamic acid |
InChI |
InChI=1S/C25H32Cl2N2O2.H3NO3S/c1-18(2)25(17-28,20-8-10-23(30-4)24(16-20)31-5)12-6-13-29(3)14-11-19-7-9-21(26)22(27)15-19;1-5(2,3)4/h7-10,15-16,18H,6,11-14H2,1-5H3;(H3,1,2,3,4) |
InChI 键 |
JKBPIEFDTNVSAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)Cl)Cl)(C#N)C2=CC(=C(C=C2)OC)OC.NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



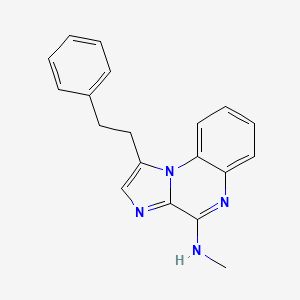
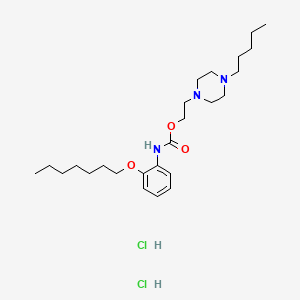


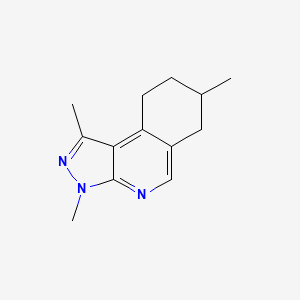
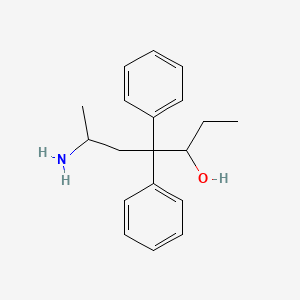




![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)

